3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid
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Overview
Description
3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C11H15NO3 This compound features a benzoic acid core substituted with a 3-{[(2-hydroxyethyl)(methyl)amino]methyl} group
Mechanism of Action
Target of Action
It is suggested that it may have cholinergic properties and could potentially potentiate dopamine while partially inhibiting serotonin .
Mode of Action
The compound’s interaction with its targets is not fully understood. It is suggested that it may enhance the action of dopamine, a neurotransmitter associated with reward and pleasure systems in the brain. At the same time, it might partially inhibit serotonin, another neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
Given its potential effects on dopamine and serotonin, it may influence pathways related to mood regulation and cognitive function .
Result of Action
Given its potential effects on dopamine and serotonin, it may have implications for mood regulation and cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid typically involves the reaction of 3-(chloromethyl)benzoic acid with 2-(methylamino)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-(methylamino)ethanol attacks the chloromethyl group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid
- 3-{[(2-Hydroxyethyl)(methyl)amino]propanoic acid
- 4-{[(2-Hydroxyethyl)(methyl)amino]propanoic acid
Uniqueness
3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid is unique due to its specific substitution pattern on the benzoic acid core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[[2-hydroxyethyl(methyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(5-6-13)8-9-3-2-4-10(7-9)11(14)15/h2-4,7,13H,5-6,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEYBEVNGUWLFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC(=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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